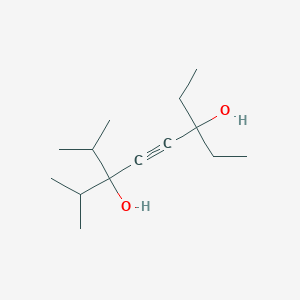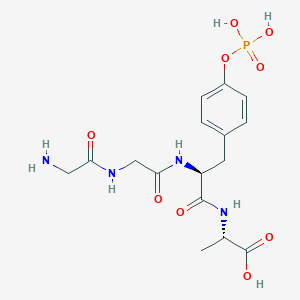
6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol is a chemical compound with a complex structure characterized by the presence of multiple functional groups, including an alkyne and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor followed by hydroxylation to introduce the diol functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to facilitate the addition of the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-dione.
Reduction: Formation of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-ene-3,6-diol.
Substitution: Formation of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-dichloride.
Aplicaciones Científicas De Investigación
6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the alkyne group can participate in various chemical reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl- (2R-cis)
- 5-Ethyl-2,6-dimethyloctane
- 3,4,7-Trimethyl-6-(1-methylethyl)nonane
Propiedades
Número CAS |
185423-49-8 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
6-ethyl-2-methyl-3-propan-2-yloct-4-yne-3,6-diol |
InChI |
InChI=1S/C14H26O2/c1-7-13(15,8-2)9-10-14(16,11(3)4)12(5)6/h11-12,15-16H,7-8H2,1-6H3 |
Clave InChI |
WUWJIMJZHUIAKR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C#CC(C(C)C)(C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)


![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)

acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)



